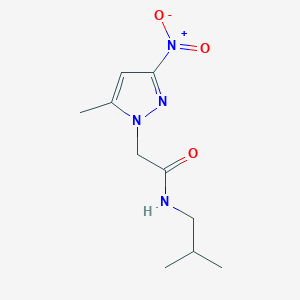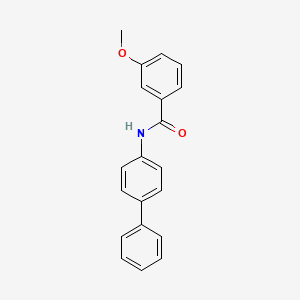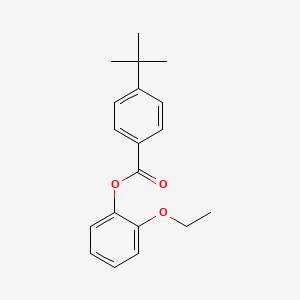![molecular formula C18H19NO4 B5688750 2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one](/img/structure/B5688750.png)
2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound is also known as ASD-002 or spirochromenone and belongs to the class of spirochromenones. The unique structure and properties of ASD-002 make it a promising candidate for studying various biological processes.
Mecanismo De Acción
The mechanism of action of ASD-002 involves the inhibition of several key signaling pathways involved in cancer development and progression. ASD-002 has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a major regulator of cell growth and survival. Additionally, ASD-002 inhibits the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
ASD-002 has been shown to have several biochemical and physiological effects. Studies have shown that ASD-002 can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, ASD-002 has been shown to inhibit the migration and invasion of cancer cells, which is a critical step in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ASD-002 in lab experiments is its high potency and selectivity towards cancer cells. Additionally, ASD-002 has been shown to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using ASD-002 is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of ASD-002. One area of research is the development of novel drug delivery systems to improve the solubility and bioavailability of ASD-002. Additionally, further studies are needed to investigate the potential applications of ASD-002 in other fields of scientific research, such as neurodegenerative diseases and inflammation. Finally, the development of more potent and selective analogs of ASD-002 could lead to the development of more effective cancer therapies.
Métodos De Síntesis
The synthesis of ASD-002 involves a multi-step process, starting with the reaction of 4-hydroxycoumarin with 1,2-diaminoethane to form a Schiff base. The Schiff base is then reacted with 2-chloroacetic acid to form the spirocyclic intermediate. Finally, the intermediate is treated with sodium hydroxide to obtain ASD-002 in high yield and purity.
Aplicaciones Científicas De Investigación
ASD-002 has been studied for its potential applications in various fields of scientific research. One of the major areas of research is the development of new drugs for the treatment of cancer. Studies have shown that ASD-002 exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
Propiedades
IUPAC Name |
2-(2-oxa-9-azaspiro[4.5]decane-9-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-14-10-16(23-15-5-2-1-4-13(14)15)17(21)19-8-3-6-18(11-19)7-9-22-12-18/h1-2,4-5,10H,3,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKXXMXMBXPYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CN(C1)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-bromophenyl)sulfonyl]-2-butanone](/img/structure/B5688673.png)
![2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5688691.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5688703.png)
![dimethyl 5-[(2-thienylacetyl)amino]isophthalate](/img/structure/B5688710.png)
![1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5688711.png)
![5-(2,4-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5688719.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688726.png)

![2-(dimethylamino)-4-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5688734.png)
![N-{(3R*,4S*)-1-[(6-tert-butyl-2-oxo-2,3-dihydro-4-pyrimidinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5688742.png)
![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5688743.png)
![6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5688775.png)